molecular formula C9H11NO2S B12529436 N-Mesyl-2-phenylaziridine

N-Mesyl-2-phenylaziridine

Cat. No.: B12529436
M. Wt: 197.26 g/mol
InChI Key: KXEHCVDRSLSPQT-UHFFFAOYSA-N
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Description

N-Mesyl-2-phenylaziridine: is a chemical compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their high ring strain, making them highly reactive and useful intermediates in organic synthesis. The mesyl group (methanesulfonyl) attached to the nitrogen atom enhances the compound’s stability and reactivity, making it a valuable building block in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Scientific Research Applications

Chemistry: N-mesyl-2-phenylaziridine is used as a building block in the synthesis of complex organic molecules. Its high reactivity makes it suitable for constructing polyamines and other nitrogen-containing compounds .

Biology and Medicine: Aziridines, including this compound, have shown potential in medicinal chemistry due to their ability to form stable covalent bonds with biological targets. They are investigated for their antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its reactivity allows for the creation of materials with unique properties, such as enhanced durability and resistance .

Mechanism of Action

The mechanism of action of N-mesyl-2-phenylaziridine involves its high ring strain, which facilitates nucleophilic attack and ring-opening reactions. This reactivity is harnessed in various chemical transformations, making it a versatile intermediate. The mesyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of reactions .

Comparison with Similar Compounds

    N-Tosyl-2-phenylaziridine: Similar to N-mesyl-2-phenylaziridine but with a tosyl group instead of a mesyl group.

    2-Methyl-N-mesylaziridine: Another mesylated aziridine with a methyl group instead of a phenyl group.

Uniqueness: this compound is unique due to the presence of the phenyl group, which can influence its reactivity and interactions with other molecules. The mesyl group provides stability while maintaining high reactivity, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1-methylsulfonyl-2-phenylaziridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-13(11,12)10-7-9(10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEHCVDRSLSPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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